molecular formula C10H8Cl2O B1325532 Cyclopropyl 2,5-dichlorophenyl ketone CAS No. 898790-28-8

Cyclopropyl 2,5-dichlorophenyl ketone

Cat. No. B1325532
CAS RN: 898790-28-8
M. Wt: 215.07 g/mol
InChI Key: UOKNOIRQEXGBJQ-UHFFFAOYSA-N
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Description

“Cyclopropyl 2,5-dichlorophenyl ketone” is a chemical compound with the molecular formula C10H8Cl2O . It has an average mass of 215.076 Da and a monoisotopic mass of 213.995224 Da . This compound has attracted significant attention from researchers in recent years.

Scientific Research Applications

Synthesis of Polycyclic Compounds

Cyclopropyl 2,5-dichlorophenyl ketone is used in the synthesis of complex polycyclic compounds. The strained cyclopropane ring can undergo ring-opening reactions to form larger, more complex structures. This is particularly useful in the construction of natural product analogs and pharmaceuticals .

Asymmetric Synthesis

The compound serves as a precursor for asymmetric synthesis. Its rigid structure can lead to high stereoselectivity in the formation of chiral centers, which is crucial for the production of enantiomerically pure substances in medicinal chemistry .

Photoredox Catalysis

In photoredox catalysis, cyclopropyl 2,5-dichlorophenyl ketone can participate in reactions that are initiated by light. This method is employed to create complex molecules with high precision and can be used in the development of new drugs and materials .

C–H Bond Activation

The compound can be involved in C–H bond activation processes. This application is significant in organic synthesis as it allows for the direct functionalization of hydrocarbons, leading to efficient and sustainable chemical processes .

Kinetic Resolution

Cyclopropyl 2,5-dichlorophenyl ketone can be used in kinetic resolution strategies to separate enantiomers. This is particularly valuable in the pharmaceutical industry, where the biological activity of drugs can be highly dependent on their chirality .

Construction of Heterocycles

The ketone is instrumental in the construction of heterocycles, which are rings containing at least one atom other than carbon. These structures are found in many bioactive molecules, making them important targets in synthetic organic chemistry .

Macrocycle Synthesis

It can also be used in the synthesis of macrocycles, which are large cyclic structures that have applications in drug discovery and material science. The compound’s reactivity can be harnessed to build these complex systems .

Development of Therapeutic Agents

Finally, cyclopropyl 2,5-dichlorophenyl ketone is used in the development of therapeutic agents. Its incorporation into larger molecules can lead to the discovery of new drugs with potential applications in treating various diseases .

properties

IUPAC Name

cyclopropyl-(2,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKNOIRQEXGBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642507
Record name Cyclopropyl(2,5-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl 2,5-dichlorophenyl ketone

CAS RN

898790-28-8
Record name Cyclopropyl(2,5-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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